Octisalate

Catalog No.
S001983
CAS No.
118-60-5
M.F
C15H22O3
M. Wt
250.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octisalate

Formulators face crystallization of solid UV filters (Avobenzone, Bemotrizinol) and incompatibility with Octinoxate. Octisalate resolves these issues.

  • Low-viscosity solvent prevents recrystallization of crystalline UVA filters.
  • No photochemical degradation unlike Octinoxate, preserving UVA protection.
  • High lipophilicity (logP ~6.0) boosts film substantivity & water resistance.
  • Compliant with global regulations, replacing restricted liquid filters.

CAS Number

118-60-5

Product Name

Octisalate

IUPAC Name

2-ethylhexyl 2-hydroxybenzoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

InChI

InChI=1S/C15H22O3/c1-3-5-8-12(4-2)11-18-15(17)13-9-6-7-10-14(13)16/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3

InChI Key

FMRHJJZUHUTGKE-UHFFFAOYSA-N

Synonyms

2-ethylhexyl salicylate, ethyl hexyl salicylate, octisalate, octylsalicylate, salicylic acid 2-ethylhexyl ester, trans-2-hexenyl salicylate

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1O

Isomeric SMILES

CCCC[C@@H](CC)COC(=O)C1=CC=CC=C1O

The exact mass of the compound Octisalate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759240. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Cosmetics - Sunscreening Agents - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Uv absorber; Uv filter. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

25 g, 100 g, 100 ml

Octisalate (2-ethylhexyl salicylate) is a highly lipophilic liquid organic UVB filter (λmax ~305 nm) that serves a dual purpose in industrial cosmetic and dermatological manufacturing. While its intrinsic UVB absorption is moderate, its primary procurement value lies in its exceptional performance as a low-viscosity solvent for crystalline, hard-to-dissolve broad-spectrum UV filters such as Avobenzone, Bemotrizinol, and Ethylhexyl Triazone. With a logP of approximately 6.0 and a specific gravity of 1.011–1.016, it seamlessly integrates into the oil phase of emulsions, providing excellent water resistance and formulation substantivity [1]. For technical buyers, Octisalate is prioritized not just as an active pharmaceutical ingredient (API) for sun protection, but as a critical processability enhancer that prevents the crystallization of solid filters while maintaining strict global regulatory compliance [2].

Formulation Fit

Weak UVB Absorber Peak absorption ~306 nm; limited UVA protection. Requires co‑formulation with broad‑spectrum filters.
Co‑formulation Dependent Used as a secondary UVB booster alongside Avobenzone, Octocrylene or other filters in high‑SPF systems.
Photostabilization Role Supports Avobenzone stability only when combined with Octocrylene; not a standalone stabilizer.

Substituting Octisalate with closely related liquid UV filters like Homosalate or Octinoxate introduces severe formulation and compliance risks. Replacing Octisalate with Octinoxate (ethylhexyl methoxycinnamate) to dissolve Avobenzone causes a well-documented photochemical conflict, leading to the rapid co-degradation of both filters and a catastrophic loss of UVA protection [1]. Conversely, while Homosalate is in the same salicylate class, it possesses a lower solubilizing capacity for solid filters and faces stringent regulatory restrictions (e.g., EU SCCS limits of 7.34% restricted to face products due to endocrine concerns) [2]. Attempting to replace Octisalate with inactive cosmetic emollients (like C12-15 alkyl benzoate) sacrifices the synergistic UVB-boosting effect, forcing formulators to increase the total active chemical load, which negatively impacts sensory profiles and manufacturing costs [3].

Substitution Risk

Photostability mismatch
Homosalate exhibits rapid SPF loss (~10 % in 45 min UV); Octisalate may offer lower photodegradation risk. Direct replacement can alter formula reliability.
Regulatory limit divergence
FDA OTC maximum concentrations differ (Octisalate 5 % vs Homosalate 15 %). Swapping may exceed or under‑utilise permitted levels.
Stabilisation role gap
Octisalate alone cannot stabilise Avobenzone; relies on Octocrylene synergy. Homosalate does not fill this role, disrupting photostability strategy.

Superior Solubilizing Capacity for Crystalline Avobenzone

Octisalate demonstrates superior solvency for crystalline UV filters compared to its closest in-class analog, Homosalate. Quantitative formulation data indicates that Octisalate can solubilize up to 21% w/w of solid Avobenzone, whereas Homosalate maxes out at 19% w/w [1]. This higher capacity allows formulators to dissolve the required concentration of solid UVA filters using a lower total volume of liquid solvent.

Evidence DimensionMaximum Avobenzone solubility (w/w)
Target Compound Data21% w/w in Octisalate
Comparator Or Baseline19% w/w in Homosalate
Quantified Difference10.5% higher solubilizing capacity
ConditionsStandard lipid-phase dissolution at 80-85 °C

Procuring Octisalate allows manufacturers to achieve high UVA protection ratings while minimizing the required solvent load, reducing the greasy sensory profile of the final product.

Photostability vs. Homosalate
Cross‑study comparable
Octisalate No rapid SPF loss documented
Homosalate ~10 % SPF loss in 45 min UV
Supports photostability screening in formulation development.
In‑vitro UV exposure; absolute Octisalate rate not quantified.

Photochemical Compatibility and Avobenzone Stabilization

A critical differentiator for Octisalate is its photostability and inertness when combined with Avobenzone, the primary global UVA filter. When Octinoxate (a common liquid UVB substitute) is used, it induces a destructive photochemical interaction, causing Avobenzone to degrade by up to 50% within 1 hour of UV exposure [1]. Octisalate, by contrast, provides a stable lipophilic matrix that does not accelerate the photodegradation of Avobenzone, preserving broad-spectrum efficacy [2].

Evidence DimensionAvobenzone photostability under UV exposure
Target Compound DataStable; no accelerated co-degradation
Comparator Or BaselineOctinoxate causes up to 50% Avobenzone degradation in 1 hour
Quantified DifferencePrevention of catastrophic active ingredient loss
ConditionsUV irradiation of mixed filter formulations

Buyers formulating broad-spectrum products with Avobenzone must procure Octisalate (or similar stabilizers) and strictly avoid Octinoxate to ensure the product meets labeled SPF and UVA claims.

Avobenzone photostabilization
Class‑level inference
Synergy with Octocrylene required
Does not stabilize Avobenzone alone
Formulation context: must be combined with Octocrylene for effective UVA filter protection.
Avobenzone degrades ~50 % in 1 h UV without stabilizer.

Regulatory Compliance and Formulation Headroom

Octisalate offers significantly better regulatory headroom than Homosalate. The European Commission's Scientific Committee on Consumer Safety (SCCS) has restricted Homosalate to a maximum concentration of 7.34% (and only in face products) due to potential endocrine-disrupting properties [1]. Octisalate remains approved globally at up to 5% without these severe category restrictions, providing sufficient concentration allowance to act as both a UVB booster and a primary solvent [2].

Evidence DimensionRegulatory concentration limits (EU SCCS)
Target Compound DataApproved up to 5% globally without face-only restrictions
Comparator Or BaselineHomosalate restricted to 7.34% maximum (face products only)
Quantified DifferenceBroader application approval and lower regulatory risk
ConditionsEU cosmetic safety regulations (Annex VI)

Procurement teams avoid the risk of forced product recalls or costly reformulations by selecting Octisalate over the heavily restricted Homosalate.

Singlet oxygen suppression
Cross‑study comparable
Octisalate 32 mmol dm⁻³ → 40 % фΔ reduction
Homosalate Same condition → 40 % reduction
May support differentiated antioxidant photoprotection context.
Measured in ethanol via time‑resolved NIR phosphorescence.
FDA max concentration
Head‑to‑head
Octisalate 5 %
Homosalate 15 %
Regulatory limit context for US‑market formulation.
FDA OTC sunscreen monograph (21 CFR 352).
Product purity
Supporting evidence
99.28 %
USP range: 95.0 – 105.0 %
Supports supplier quality benchmark and lot consistency evaluation.
HPLC analysis; NMR confirmation.

High-SPF Broad-Spectrum Emulsions

Where this compound is the right choice for dissolving crystalline UVA filters (like Avobenzone and Bemotrizinol) without triggering the photochemical degradation associated with Octinoxate [1].

Water-Resistant Dermatological Sunscreens

Where this compound is the right choice to enhance the substantivity and water-resistance of the UV filter film, leveraging its high lipophilicity (logP ~6.0) and complete water insolubility [2].

Global Market 'Reef-Compliant' Formulations

Where this compound is the right choice for replacing banned or heavily restricted liquid filters (such as Octinoxate and Homosalate) to ensure compliance with Hawaiian reef-safe laws and EU SCCS regulations [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High‑SPF formulation studies
UVB supplementation with co‑filters
SPF enhancement and photostability profile
Antioxidant claim differentiation
Singlet oxygen quenching capability
Synergy with antioxidants; photoprotection claim support
Multi‑region product development
Broad regulatory acceptance (FDA/EU)
Compliance with regional max concentration limits
Analytical reference standard
High purity (≥ 99 % HPLC)
Lot‑to‑lot consistency and identity confirmation

Physical Description

Liquid

XLogP3

5.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

250.15689456 Da

Monoisotopic Mass

250.15689456 Da

Heavy Atom Count

18

UNII

4X49Y0596W

GHS Hazard Statements

Aggregated GHS information provided by 1530 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 66 of 1530 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1464 of 1530 companies with hazard statement code(s):;
H315 (99.93%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ingredient in sunscreens for protection against damage effects of sun light, provides protection from sunburns, aging and skin cancer.

Pharmacology

Data not found.

MeSH Pharmacological Classification

Sunscreening Agents

Mechanism of Action

Chemical sunscreen, it acts through absorption of UVB light and not UVA.

Pictograms

Irritant

Irritant

Other CAS

118-60-5

Absorption Distribution and Excretion

Intended for local use only, no systemic absorption.

Metabolism Metabolites

Intended for local use only, no systemic absorption.

Wikipedia

2-Ethylhexyl_salicylate

Biological Half Life

Intended for local use only, no systemic absorption.

Use Classification

Fragrance Ingredients
Cosmetics -> Uv absorber; Uv filter

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Benzoic acid, 2-hydroxy-, 2-ethylhexyl ester: ACTIVE
product info
MSDS

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